Cas no 2165946-22-3 ((3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine)

(3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine 化学的及び物理的性質
名前と識別子
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- (3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine
- (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine
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- インチ: 1S/C12H16FNO/c1-2-9-3-5-10(6-4-9)14-12-8-15-7-11(12)13/h3-6,11-12,14H,2,7-8H2,1H3/t11-,12-/m1/s1
- InChIKey: YYHAYMXZPQGFAV-VXGBXAGGSA-N
- ほほえんだ: F[C@@H]1COC[C@H]1NC1C=CC(CC)=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 21.3
(3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-2908-0.25g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1912-2908-10g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1912-2908-2.5g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1912-2908-5g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1912-2908-1g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1912-2908-0.5g |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | R236996-100mg |
(3r,4s)-n-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | R236996-500mg |
(3r,4s)-n-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | R236996-1g |
(3r,4s)-n-(4-ethylphenyl)-4-fluorooxolan-3-amine |
2165946-22-3 | 1g |
$ 475.00 | 2022-06-03 |
(3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
(3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amineに関する追加情報
Recent Advances in the Study of (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine (CAS: 2165946-22-3)
The compound (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine (CAS: 2165946-22-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated oxolane structure, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine, highlighting its enantioselective synthesis and high purity yield. The study employed advanced chiral resolution techniques to ensure the stereochemical integrity of the compound, which is critical for its biological activity. The synthetic approach involved a multi-step process, including fluorination of the oxolane ring and subsequent amine coupling, achieving an overall yield of 78%. This methodological advancement has paved the way for scalable production, addressing previous challenges in large-scale synthesis.
Pharmacological evaluations of (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine have revealed its potent affinity for serotonin and dopamine receptors, as demonstrated in in vitro binding assays. A 2024 study in Neuropharmacology reported that the compound exhibits selective modulation of 5-HT2A and D2 receptors, with IC50 values in the nanomolar range. These findings suggest its potential utility in treating neuropsychiatric disorders such as schizophrenia and depression, where dysregulation of these receptors is implicated. Furthermore, the fluorinated moiety enhances blood-brain barrier permeability, a key advantage for CNS-targeted therapeutics.
Mechanistic studies have also explored the compound's metabolic stability and safety profile. Preclinical trials conducted in 2024, as detailed in Drug Metabolism and Disposition, indicated that (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine undergoes hepatic metabolism primarily via CYP3A4, with a half-life of approximately 6 hours in rodent models. Notably, the compound demonstrated minimal off-target effects and a favorable toxicity profile, supporting its progression to further clinical evaluation. These results underscore its potential as a lead compound in the development of next-generation psychotropic agents.
In conclusion, the recent research on (3R,4S)-N-(4-Ethylphenyl)-4-fluorooxolan-3-amine (CAS: 2165946-22-3) highlights its synthetic feasibility, pharmacological efficacy, and therapeutic promise. Future studies are expected to focus on clinical translation, including Phase I trials to assess its safety and pharmacokinetics in humans. The compound's unique structural and functional attributes position it as a noteworthy candidate in the evolving landscape of CNS drug discovery.
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